1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione
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Overview
Description
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione is a complex organic compound with a unique structure that includes multiple fused rings
Preparation Methods
The synthesis of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Cyclization Reactions: Initial cyclization of precursor molecules to form the naphthoquinoxaline core.
Hydrogenation: Subsequent hydrogenation to introduce the octahydro functionality.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups at positions 5 and 12.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .
Scientific Research Applications
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione can be compared with other similar compounds, such as:
Naphthoquinoxalines: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Quinoxalines: These are simpler analogs with fewer fused rings and different reactivity.
Octahydronaphthalenes: These compounds have a similar hydrogenated naphthalene structure but lack the quinoxaline functionality.
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
80022-22-6 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6,7,8,9,10,11-hexahydronaphtho[2,3-g]quinoxaline-5,12-diol |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-6,19-20H,1-4,7-8H2 |
InChI Key |
FEPXUMYUGDZGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(C4=NC=CN=C4C(=C3C2)O)O |
Origin of Product |
United States |
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